molecular formula C22H26N2O4S B2926423 N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 392323-41-0

N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Katalognummer B2926423
CAS-Nummer: 392323-41-0
Molekulargewicht: 414.52
InChI-Schlüssel: PGMLRMSDHDHYOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide, also known as ADX-10059, is a small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases such as migraine, osteoarthritis, and pain management.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Compounds related to N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide have been synthesized and biologically evaluated, showing potential in various therapeutic applications. For instance, the synthesis and biological evaluation of novel benzenesulfonamide derivatives have been explored, highlighting the chemical reactivity and potential in vitro antitumor activity against specific cell lines. Such studies offer insights into the design and development of new drugs with enhanced efficacy and targeted action (Fahim & Shalaby, 2019).

Molecular Docking and DFT Calculations

Research involving molecular docking and Density Functional Theory (DFT) calculations has been conducted to understand the interaction mechanisms of similar compounds with biological targets. These studies contribute to the rational design of new molecules with desired biological activities by predicting how these compounds might interact with enzymes or receptors at the molecular level, guiding the synthesis of more effective therapeutic agents (Fahim & Shalaby, 2019).

Anticonvulsant Activity

Some derivatives have demonstrated potent anticonvulsant activity in animal models, indicating potential applications in the treatment of epilepsy and related disorders. The study of these compounds' pharmacokinetic properties, such as metabolic stability and brain penetration, is crucial for developing new anticonvulsant medications (Robertson et al., 1987).

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a target for treating neurodegenerative diseases like Alzheimer's. Some piperidine derivatives related to N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide have shown significant anti-AChE activity, suggesting their potential use in developing new treatments for cognitive disorders (Sugimoto et al., 1990).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. Some acridine-acetazolamide conjugates, structurally related to N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide, have been investigated for their inhibitory effects on human carbonic anhydrase isoforms, highlighting the diverse potential of sulfonamide derivatives in medical research (Ulus et al., 2016).

Eigenschaften

IUPAC Name

N-(4-acetylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-15-12-16(2)14-24(13-15)29(27,28)21-10-6-19(7-11-21)22(26)23-20-8-4-18(5-9-20)17(3)25/h4-11,15-16H,12-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMLRMSDHDHYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.